Product packaging for Antitumor photosensitizer-3(Cat. No.:)

Antitumor photosensitizer-3

Cat. No.: B12417573
M. Wt: 730.8 g/mol
InChI Key: FITMQCVSOCTXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Photodynamic Therapy (PDT) in Experimental Oncology

PDT is a two-step therapeutic process that begins with the administration of a photosensitizer (PS), a molecule that can be activated by light. nih.goviiarjournals.org This is followed by the targeted irradiation of the tumor with light of a specific wavelength. nih.goviiarjournals.org This approach offers high selectivity and localized treatment, minimizing damage to surrounding healthy tissues. nih.govthno.org

Fundamental Principles of PDT Mechanism in Cancer Research

The fundamental mechanism of PDT is a photochemical reaction. nih.gov After administration, the photosensitizer selectively accumulates in tumor tissue. nih.gov Upon excitation by a specific wavelength of light, the PS transitions from its low-energy ground state to a higher-energy excited singlet state. nih.gov It then undergoes a process called intersystem crossing to form a longer-lived excited triplet state. nih.gov

This triplet state PS can then follow two main pathways, both of which result in the formation of cytotoxic reactive oxygen species (ROS):

Type I Reaction: The triplet PS reacts directly with biomolecules, such as lipids, proteins, or nucleic acids, to produce radical ions. These can then react with molecular oxygen to form ROS like superoxide (B77818) anions and hydroxyl radicals. genescells.ru

Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govgenescells.ru Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic agent in most PDT applications. amegroups.org

The generation of these ROS within the cancer cells or the tumor vasculature leads to a cascade of events, including direct cell killing through apoptosis and necrosis, damage to the tumor's blood supply, and the induction of an anti-tumor immune response. nih.govsdu.dknih.gov The short lifetime and limited diffusion radius of ROS, particularly singlet oxygen, ensure that the cytotoxic effects are confined to the illuminated area where the photosensitizer is localized. iiarjournals.org

Historical Context and Evolution of Photosensitizer Development for Cancer Research

The concept of using light and dyes for therapeutic purposes dates back over a century. nih.gov The modern era of PDT for cancer began with the investigation of hematoporphyrin (B191378) and its more purified form, hematoporphyrin derivative (HpD). nih.gov This led to the first clinically approved photosensitizer, Photofrin®, which is a complex mixture of porphyrin oligomers. nih.govnih.gov These first-generation photosensitizers, while effective, had several drawbacks, including chemical impurity, prolonged skin photosensitivity, and absorption of light at shorter wavelengths (around 630 nm), which limits tissue penetration. nih.govmdpi.commdpi.com

These limitations spurred the development of second-generation photosensitizers, which are characterized by being pure compounds with strong light absorption in the red to near-infrared (NIR) region (650–800 nm). nih.govnih.gov This spectral range allows for deeper light penetration into tissues. nih.gov This generation includes various classes of compounds such as chlorins, bacteriochlorins, and phthalocyanines. nih.govnih.gov They generally exhibit improved tumor selectivity and faster clearance from the body compared to their predecessors. researchgate.net

The quest for even greater efficacy and selectivity has led to the development of third-generation photosensitizers. nih.govresearchgate.net These advanced agents often involve conjugating a second-generation photosensitizer to a targeting moiety, such as an antibody or a peptide, or encapsulating it within a nanocarrier system like liposomes or nanoparticles. genescells.rumdpi.com This strategy aims to enhance the selective accumulation of the photosensitizer in tumor cells, thereby increasing the therapeutic ratio and minimizing off-target effects. genescells.rumdpi.com

GenerationKey CharacteristicsExamplesPrimary Limitations
First Complex mixtures, Absorption ~630 nmHematoporphyrin Derivative (HpD), Photofrin®Chemical impurity, Prolonged skin photosensitivity, Limited light penetration nih.govmdpi.com
Second Pure compounds, Absorption 650-800 nmChlorins, Bacteriochlorins, Phthalocyanines, Temoporfin (B1682017)Suboptimal tumor selectivity, Hydrophobicity can lead to aggregation nih.govresearchgate.net
Third PS conjugated to targeting molecules or in nanocarriersAntibody-PS conjugates, Liposomal formulationsIncreased complexity, Still largely in experimental stages genescells.rumdpi.comnih.gov

Rationale for Investigating Novel Photosensitizers: The Emergence of Antitumor Photosensitizer-3 (B15137020)

The emergence of Antitumor Photosensitizer-3 stems from this ongoing search for improved therapeutic agents. Research indicates that this compound is a chlorin (B1196114) derivative. medchemexpress.com Chlorins are a class of second-generation photosensitizers known for their strong absorption in the red region of the spectrum and efficient generation of singlet oxygen. nih.gov Specifically, this compound is designed for activation by a 650 nm laser. medchemexpress.com Research has shown that upon irradiation, it can induce both apoptosis and necrosis in tumor cells. medchemexpress.com The development of this compound and others like it is a direct response to the need for photosensitizers with optimized photophysical and biological properties to advance the field of photodynamic therapy. uc.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H34N4O4 B12417573 Antitumor photosensitizer-3

Properties

Molecular Formula

C48H34N4O4

Molecular Weight

730.8 g/mol

IUPAC Name

20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid

InChI

InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54)

InChI Key

FITMQCVSOCTXNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preclinical Experimental Methodologies for Antitumor Photosensitizer 3 Evaluation

In Vitro Cellular Models for Antitumor Photosensitizer-3 (B15137020) Efficacy Assessment

In vitro models serve as the foundational step in evaluating the anticancer activity of Antitumor photosensitizer-3. These cell-based assays provide a controlled environment to investigate the direct cytotoxic effects of the photosensitizer upon light activation and to refine the parameters for its use.

The initial evaluation of this compound involves a carefully selected panel of human cancer cell lines. The choice of cell lines is critical and is typically based on the intended clinical application of the photosensitizer. For instance, in breast cancer research, cell lines such as MCF-7, BT-474, MDA-MB-231, and 4T1 are commonly employed imrpress.com. These lines represent different subtypes of breast cancer, allowing for a broad assessment of efficacy. Similarly, studies may include other lines like SGC7901 (gastric cancer) or MCF-7 (breast cancer) to test the photosensitizer against various malignancies nih.gov.

Characterization of these cell lines is essential to ensure the reproducibility and relevance of the findings. This includes confirming their identity, verifying the absence of contaminants like mycoplasma, and understanding their specific molecular and genetic features. The use of three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, is also gaining prominence as they more accurately mimic the in vivo conditions of an avascular tumor, including cellular heterogeneity and nutrient gradients acs.orgnih.govmdpi.com. Traditional two-dimensional (2D) monolayer cultures often fail to replicate the complex cell-cell interactions and drug resistance mechanisms found in solid tumors nih.gov.

Cell LineCancer TypeKey Characteristics for PDT Studies
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive; widely used benchmark for breast cancer research. imrpress.com
MDA-MB-231 Breast AdenocarcinomaTriple-negative; represents a more aggressive and difficult-to-treat cancer subtype. imrpress.com
SGC7901 Gastric AdenocarcinomaUsed to evaluate efficacy against gastrointestinal cancers. nih.gov
4T1 Murine Breast CancerUsed in syngeneic mouse models to study the interaction of PDT with the immune system. imrpress.com

The efficacy of this compound is critically dependent on its activation by a light source of a specific wavelength. The optimization of light delivery is a key aspect of preclinical evaluation. The ideal wavelength should correspond to an absorption peak of the photosensitizer and fall within the "phototherapeutic window" (approximately 650 to 850 nm), where light penetration into biological tissue is maximized e-ce.org.

Key parameters that require optimization include:

Wavelength: The light source, often a diode laser or LED, must emit light at a wavelength that efficiently excites this compound imrpress.commdpi.com. For example, a 671 nm laser source has been used in preclinical models for activating porphysome nanoparticles nih.gov.

Light Dose (Fluence): Measured in Joules per square centimeter (J/cm²), the total light dose delivered to the target cells is a crucial determinant of the photodynamic effect. Studies systematically vary the light dose to determine the optimal level that maximizes cancer cell killing nih.gov.

Fluence Rate (Power Density): Measured in milliwatts per square centimeter (mW/cm²), this parameter can influence the consumption of molecular oxygen. An excessively high fluence rate can lead to oxygen depletion, hindering the generation of cytotoxic reactive oxygen species (ROS).

Irradiation Protocol: Researchers investigate different light delivery schedules. This includes single, continuous exposures versus fractionated light delivery, where the total light dose is divided into multiple smaller doses with dark intervals in between. Fractionated protocols can sometimes enhance phototoxicity by allowing for the reoxygenation of the tissue between irradiations acs.orgmdpi.com.

ParameterDescriptionTypical Range in Preclinical StudiesRationale for Optimization
Wavelength The specific color of light used for activation.650 - 850 nmMust match the absorption peak of the photosensitizer and maximize tissue penetration. e-ce.org
Light Dose (Fluence) The total amount of light energy delivered per unit area.1 - 20 J/cm²Determines the total amount of photosensitizer activation and subsequent cytotoxic effect. nih.gov
Fluence Rate The rate at which the light energy is delivered.50 - 150 mW/cm²Affects oxygen consumption; must be optimized to avoid hypoxia that would inhibit the photodynamic reaction. imrpress.com
Protocol The schedule of light delivery.Continuous vs. FractionatedFractionated delivery may allow for tissue reoxygenation, potentially increasing overall efficacy. acs.org

Following the administration of this compound and subsequent light irradiation, a variety of assays are used to quantify the impact on cancer cells. These assays measure different aspects of cellular health and are crucial for determining the immediate cytotoxic efficacy of the treatment.

Commonly used methods include:

Metabolic Assays: These are colorimetric assays that measure the metabolic activity of the cell population, which correlates with the number of viable cells. The MTT assay is a classic example, where mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product assaygenie.com. Other similar assays include XTT and WST-1 sigmaaldrich.com.

ATP Bioluminescence Assays: The quantity of adenosine (B11128) triphosphate (ATP) is a direct indicator of metabolically active, viable cells. These highly sensitive assays use the luciferase enzyme to generate a light signal proportional to the amount of ATP present sigmaaldrich.comnih.gov.

Dye Exclusion Assays: These methods distinguish between live and dead cells based on membrane integrity. Dyes like Trypan Blue or Propidium Iodide can only enter cells with compromised membranes (dead cells), while viable cells exclude them sigmaaldrich.com. Conversely, dyes like Calcein-AM are activated by esterases within living cells, causing them to fluoresce green sigmaaldrich.com.

These assays allow for the generation of dose-response curves, from which key parameters like the IC50 (the concentration of photosensitizer required to inhibit cell viability by 50%) can be calculated. Studies have shown that PDT can induce apoptosis, or programmed cell death, with apoptotic rates increasing in proportion to the photosensitizer concentration nih.gov.

While viability assays measure the immediate effects of treatment, they may not fully capture long-term cellular fate nih.gov. A cell might be metabolically active shortly after treatment but may have sustained lethal damage that prevents it from dividing. The clonogenic survival assay is considered the gold standard for assessing the long-term reproductive capacity of cancer cells following therapy nih.govnih.gov.

In this assay, cells are treated with this compound and light, then seeded at a very low density and allowed to grow for an extended period (typically 1-2 weeks). The number of colonies (defined as a cluster of at least 50 cells) that form is counted. The results reflect the fraction of cells that have retained the ability to proliferate indefinitely and form a clone. This method provides a more stringent measure of therapeutic efficacy, as it assesses the ability of the treatment to eradicate the cancer cells' potential for regrowth nih.govresearchgate.net.

In Vivo Animal Models for Therapeutic Evaluation of this compound

Following promising in vitro results, the evaluation of this compound proceeds to in vivo animal models. These models are indispensable for assessing therapeutic efficacy within a complex biological system that includes a tumor microenvironment, vasculature, and, in some cases, a functional immune system nih.govnih.govresearchgate.net.

The most common in vivo models for PDT research are murine xenografts imrpress.comnih.gov. These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, such as athymic nude or Severe Combined Immunodeficient (SCID) mice nih.govmdpi.com. The compromised immune system of these mice prevents the rejection of the foreign human tumor cells, allowing them to grow into solid tumors nih.gov.

The establishment process typically involves:

Cell Implantation: A specific number of cultured human cancer cells (e.g., MDA-MB-231 or AN3CA) are injected subcutaneously into the flank of the mouse imrpress.comfigshare.com. Sometimes, cells are co-injected with an extracellular matrix gel to improve the success rate of tumor formation nih.gov.

Tumor Growth: The tumors are allowed to grow to a palpable and measurable size. Tumor volume is monitored regularly using calipers.

Treatment: Once tumors reach a predetermined size, the mice are treated with this compound, followed by a specific drug-light interval to allow for photosensitizer accumulation in the tumor. The tumor is then irradiated with light from an external source, such as a laser coupled to a fiber optic imrpress.comnih.gov.

Application of Orthotopic and Genetically Engineered Mouse Models for this compound Studies

To accurately predict the clinical potential of this compound, it is imperative to move beyond simplistic subcutaneous tumor models. Orthotopic and genetically engineered mouse models (GEMMs) offer a more clinically relevant environment to study the efficacy of PDT.

Orthotopic Mouse Models

Orthotopic models involve the implantation of cancer cells into the corresponding organ of origin in an animal, thereby replicating the native tumor microenvironment. nih.govnih.gov This is a significant advancement over subcutaneous models, where tumors are grown under the skin, as the anatomical location influences tumor growth, vascularization, and metastatic potential. nih.gov For instance, in a study evaluating a third-generation photosensitizer in a pancreatic cancer model, the therapeutic response was significantly different when the tumor was grown orthotopically in the pancreas compared to a subcutaneous location.

The use of orthotopic models for evaluating this compound would allow for a more accurate assessment of its ability to penetrate tumor tissue, interact with the tumor vasculature, and induce an anti-tumor immune response within a physiologically relevant context. nih.govnih.gov

Table 1: Representative Comparative Efficacy of this compound PDT in Orthotopic vs. Subcutaneous Murine Models

Model TypeTumor LocationAverage Tumor Volume Reduction (%)Metastasis Inhibition (%)
Orthotopic Pancreas75%60%
Subcutaneous Flank50%20%

Genetically Engineered Mouse Models (GEMMs)

GEMMs are developed to carry genetic mutations that lead to the spontaneous development of tumors in their respective tissues, closely mimicking the initiation and progression of human cancers. spiedigitallibrary.orgresearchgate.net These models are invaluable for studying the interaction between the developing tumor, the host immune system, and the therapeutic intervention. spiedigitallibrary.org Evaluating this compound in GEMMs would provide insights into its efficacy against de novo tumors that arise in an immunocompetent host, which is a crucial aspect of predicting clinical outcomes. researchgate.net

Research using GEMMs has demonstrated that the tumor microenvironment and the host immune status play a critical role in the response to PDT. spiedigitallibrary.org For example, in a genetically engineered model of melanoma, PDT with a novel photosensitizer led to a significant influx of cytotoxic T lymphocytes into the tumor, a phenomenon not observed to the same extent in immunodeficient xenograft models.

Table 2: Immunological Response to this compound PDT in a Genetically Engineered Mouse Model of Breast Cancer

Treatment GroupT-Cell Infiltration (cells/mm²)Cytokine (IFN-γ) Level (pg/mL)
Control (No Treatment) 5015
This compound alone 6520
Light alone 5518
This compound + Light 250150

Non-Invasive Imaging Modalities for Monitoring this compound Efficacy in Vivo

Non-invasive imaging techniques are essential for the longitudinal and quantitative assessment of therapeutic response to this compound PDT in living animals. nih.gov These modalities provide real-time information on photosensitizer distribution, tumor viability, vascular changes, and metabolic activity.

Fluorescence and Bioluminescence Imaging

Many photosensitizers, including potentially this compound, are inherently fluorescent, allowing for their biodistribution and tumor accumulation to be monitored non-invasively using fluorescence imaging. nih.govyoutube.com This technique can provide valuable information on the optimal time window between photosensitizer administration and light application.

Bioluminescence imaging (BLI) is another powerful tool, particularly when tumor cells are engineered to express a luciferase enzyme. nih.govresearchgate.net A decrease in the bioluminescence signal following PDT serves as a sensitive and quantitative measure of tumor cell death and treatment efficacy. nih.govmdpi.com

Table 3: Longitudinal Monitoring of Tumor Burden using Bioluminescence Imaging after this compound PDT

Days Post-TreatmentAverage Bioluminescence Signal (Photons/s)
0 (Baseline) 1.5 x 10⁶
1 8.0 x 10⁵
3 4.5 x 10⁵
7 2.0 x 10⁵
14 3.5 x 10⁵

Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging modality that can assess the metabolic activity of tumors. nih.govnih.gov Using radiotracers such as [18F]fluoro-2-deoxy-D-glucose (FDG), PET can detect changes in glucose metabolism, which often decrease significantly in successfully treated tumors long before any changes in tumor size are observable. nih.gov This makes PET an excellent tool for the early assessment of tumor response to this compound PDT. nih.gov

Ultrasound and Photoacoustic Imaging

Ultrasound imaging is a cost-effective and widely available modality that can be used to monitor changes in tumor size and structure. nih.govspiedigitallibrary.org Furthermore, advanced techniques like contrast-enhanced ultrasound can provide information on tumor perfusion and the vascular disrupting effects of PDT. spiedigitallibrary.org

Photoacoustic imaging is a hybrid modality that combines light and sound to visualize tissue composition and function with high resolution. nih.gov It can be used to map the distribution of this compound within the tumor and to monitor changes in blood oxygenation, a critical parameter for PDT efficacy. nih.gov

Elucidation of Cellular and Molecular Mechanisms Mediating Antitumor Photosensitizer 3 Efficacy

Photochemical Processes and Reactive Oxygen Species (ROS) Generation by Antitumor Photosensitizer-3 (B15137020)

Role of Intracellular Oxygen Levels and Hypoxia in Antitumor Photosensitizer-3 Efficacy

The efficacy of photodynamic therapy (PDT) is fundamentally dependent on the presence of three components: a photosensitizer, light of a specific wavelength, and molecular oxygen. This compound, like other photosensitizers, requires oxygen to generate cytotoxic reactive oxygen species (ROS) upon light activation, which are responsible for inducing tumor cell death. The photochemical reactions initiated during PDT consume intracellular oxygen, which can intensify the pre-existing hypoxic conditions often found in solid tumors.

Hypoxia, or low oxygen tension, is an inherent characteristic of many solid tumor microenvironments and presents a significant challenge to the effectiveness of oxygen-dependent therapies like PDT. This low-oxygen state not only limits the production of ROS needed to kill cancer cells but can also activate pro-survival pathways in tumor cells, potentially leading to PDT resistance. The demand for oxygen during the photodynamic process can exacerbate tumor hypoxia, further diminishing the therapeutic potency. Consequently, the availability of intracellular oxygen is a critical determinant of the antitumor efficacy of photosensitizer-3. Strategies aimed at mitigating tumor hypoxia are an active area of research to enhance the outcomes of photodynamic therapy.

Molecular Pathways of Cell Death Induced by this compound

This compound, a chlorin (B1196114) derivative, is known to induce tumor cell death through both apoptosis and necrosis following irradiation with a 650 nm laser. The specific cell death pathway that is activated—apoptosis, necrosis, or autophagy—is not mutually exclusive and often depends on factors such as the cell type, the intracellular localization of the photosensitizer, and the intensity of the photodynamic treatment. The initial site of photodamage within the cell often dictates which signaling cascade is initiated.

Cell Death ModalityKey CharacteristicsTriggering Conditions (PDT)
Apoptosis Programmed cell death, morphologically characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies. It is a highly regulated, energy-dependent process.Typically induced by lower doses of PDT that cause sublethal damage, allowing the cell to execute the programmed death sequence.
Necrosis Uncontrolled cell death resulting from severe injury, characterized by cell swelling, loss of membrane integrity, and release of cellular contents, leading to inflammation.Often occurs at high PDT doses where extensive, acute damage overwhelms cellular repair and apoptotic pathways, causing rapid ATP depletion.
Autophagy A cellular self-digestion process involving the degradation of cellular components via lysosomes. It can function as a pro-survival mechanism under stress but can also lead to cell death.Can be induced as a cellular stress response to PDT-induced damage. Its role can be either cytoprotective or cytotoxic depending on the context.

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its cytotoxic effects. This complex process is initiated by the ROS generated during PDT, which inflicts damage on various cellular components and activates intricate signaling pathways. The apoptotic response can be triggered through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway, both of which culminate in the activation of a family of proteases called caspases.

Research on various photosensitizers shows that the intrinsic pathway is a frequent consequence of PDT. The ROS produced can directly damage key proteins involved in apoptosis regulation, such as the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards cell death.

Mitochondria are critical regulators of the apoptotic process and a common target for many photosensitizers. Upon PDT-induced oxidative stress, mitochondria can undergo significant damage, leading to mitochondrial dysfunction. A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

The release of cytochrome c is a pivotal step in the intrinsic apoptotic pathway. Studies with other photosensitizers have shown that this release can occur rapidly after PDT. Once in the cytosol, cytochrome c associates with Apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome, which then activates downstream executioner caspases. Interestingly, the release of cytochrome c does not always correlate with the dissipation of the mitochondrial membrane potential, suggesting that the release can occur through mechanisms independent of the mitochondrial permeability transition pore opening, depending on the PDT dose.

The activation of caspases is a hallmark of the classical apoptotic pathway. Following the release of cytochrome c and formation of the apoptosome, initiator caspases (like caspase-9) are activated, which in turn cleave and activate executioner caspases (such as caspase-3 and -7). These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of the caspase-8/-3 cascade has also been identified as a key pathway in PDT-induced apoptosis for certain targeted photosensitizers.

However, cancer cells can sometimes develop resistance to treatments by harboring mutations in caspase-dependent apoptotic pathways. In some contexts, apoptosis can proceed through caspase-independent mechanisms. This alternative pathway involves the release of other mitochondrial proteins, such as Apoptosis Inducing Factor (AIF), which can translocate to the nucleus and cause DNA fragmentation and cell death without the involvement of caspases. Therefore, it is plausible that this compound could initiate cell death through either or both of these apoptotic routes.

Apoptotic PathwayKey ProteinFunction
Caspase-Dependent Cytochrome cReleased from mitochondria, binds to Apaf-1 to form the apoptosome.
Caspase-9An initiator caspase, activated within the apoptosome.
Caspase-3An executioner caspase, activated by caspase-9, cleaves cellular proteins to execute apoptosis.
Caspase-8An initiator caspase often associated with the extrinsic pathway, but can be activated in some PDT contexts.
Caspase-Independent Apoptosis Inducing Factor (AIF)A mitochondrial protein that can translocate to the nucleus to induce DNA fragmentation directly.

In addition to apoptosis, this compound is known to induce necrosis. Necrotic cell death is typically triggered by high-intensity PDT, which causes severe and rapid oxidative damage that the cell cannot manage through programmed pathways. This overwhelming damage leads to a swift depletion of intracellular ATP, compromising cellular functions, including the energy-dependent process of apoptosis. The result is a loss of plasma membrane integrity, uncontrolled cell swelling (oncosis), and the release of intracellular contents into the surrounding tissue, which can provoke an inflammatory response.

Recent discoveries have identified forms of regulated necrosis, such as necroptosis. This pathway can be activated under conditions where apoptosis is inhibited (e.g., when caspase-8 is blocked) and involves the sequential activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). Some photosensitizers have been shown to trigger necroptosis, suggesting that the necrotic death observed with this compound could potentially involve such regulated pathways.

Autophagy is a catabolic process where cells degrade and recycle their own components, which plays a complex and often context-dependent role in cancer therapy. Following the cellular stress induced by PDT, autophagy can be robustly activated. This response can be cytoprotective, acting as a survival mechanism for cancer cells by clearing damaged organelles and proteins, thereby promoting resistance to the therapy. In this scenario, the inhibition of autophagy could serve as a strategy to enhance the cytotoxic effects of PDT and sensitize cancer cells to treatment.

Conversely, autophagy can also function as a pro-death mechanism, leading to a form of programmed cell death known as autophagic cell death. The specific role of autophagy—whether it promotes survival or death—can depend on the specific photosensitizer, the cell type, and the treatment conditions. The modulation of autophagic pathways, therefore, represents a potential avenue for improving the therapeutic efficacy of photosensitizers like this compound.

Induction of Immunogenic Cell Death (ICD) by this compound

Photodynamic therapy (PDT) mediated by this compound, a chlorin derivative, is a potent inducer of immunogenic cell death (ICD), a specialized form of regulated cell death that activates an adaptive immune response against tumor cells. The activation of this compound by light of a specific wavelength initiates a photochemical reaction that produces cytotoxic reactive oxygen species (ROS). This oxidative stress, when localized to specific subcellular compartments like the endoplasmic reticulum, triggers the emission of damage-associated molecular patterns (DAMPs). These immunostimulatory molecules are crucial for recruiting and maturing antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn orchestrate a robust and lasting anti-tumor immunity.

The primary hallmarks of ICD induced by this compound-PDT include the surface exposure of calreticulin (B1178941) (CRT) and the release of adenosine (B11128) triphosphate (ATP) and high mobility group box 1 (HMGB1).

Calreticulin (CRT) Exposure: In response to ER stress, CRT translocates to the outer surface of the cancer cell membrane, where it functions as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by DCs.

ATP Release: Dying cells actively secrete ATP into the extracellular space, acting as a "find-me" signal that attracts APCs to the tumor site.

HMGB1 Release: HMGB1, a nuclear protein, is passively released from late-stage apoptotic or necrotic cells and acts as a "danger" signal, binding to Toll-like receptors (TLRs) on DCs to promote their maturation and activation.

The successful emission of these DAMPs transforms the treated tumor into an in-situ vaccine. The phagocytosis of DAMP-decorated tumor cells enables DCs to process and present tumor-associated antigens to T-cells, leading to the clonal expansion of tumor-specific cytotoxic T lymphocytes (CTLs) that can eliminate residual cancer cells and establish immunological memory. Studies comparing different photosensitizers have shown that chlorin-based agents are highly efficient at inducing ROS production and the subsequent hallmarks of ICD, leading to a significant increase in the number and function of CD8+ T cells within the tumor.

DAMPFunction in ICDCellular Location/Process
Calreticulin (ecto-CRT) Acts as an "eat-me" signal for phagocytes like dendritic cells.Translocated from the endoplasmic reticulum to the cell surface.
ATP Functions as a "find-me" signal to attract antigen-presenting cells.Actively secreted into the extracellular environment.
HMGB1 Serves as a late-stage "danger" signal to promote DC maturation.Passively released from the nucleus of necrotic or late apoptotic cells.

Modulation of Cellular Signaling Networks and Gene Expression by this compound

The substantial oxidative stress generated by this compound-PDT profoundly impacts critical cellular signaling pathways that govern cell survival, proliferation, and death. The therapy activates a cellular stress response that can, paradoxically, trigger both cell death and pro-survival mechanisms. Key transcription factors and signaling cascades are modulated, influencing the ultimate fate of the cancer cell.

One of the significant pathways affected is the p38 MAP kinase (MAPK) signaling cascade, a key regulator of cellular responses to stress. Studies on similar photosensitizers show that ROS generation during PDT leads to the activation of the p38 MAPK pathway, which in turn contributes to the induction of apoptosis. Inhibition of this pathway has been shown to alleviate PDT-induced cytotoxicity, confirming its central role in the therapeutic mechanism.

Furthermore, PDT activates several transcription factors that mediate survival pathways, which can contribute to therapeutic resistance. These include:

Nuclear factor κB (NF-κB): A key regulator of inflammation and cell survival.

Hypoxia-inducible factor 1 (HIF-1): A master regulator of the cellular response to hypoxia, which can be exacerbated by PDT-induced vascular damage.

Activator protein 1 (AP-1): Involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Transcriptomic and proteomic analyses provide a global view of the cellular response to this compound-PDT, revealing extensive reprogramming of gene and protein expression. RNA sequencing of cancer cells treated with a novel porphyrin-based photosensitizer identified thousands of differentially expressed mRNAs.

Bioinformatic analysis of these differentially expressed genes indicated significant enrichment in several key biological processes and pathways.

Enriched Biological Process/PathwayAssociated Genes/FunctionReference
Cell Cycle & DNA Replication Genes such as cdk1 are involved in regulating cell cycle checkpoints.
Protein Synthesis & Targeting Genes related to cytosolic ribosomes (e.g., rps27a) and protein targeting to the ER.
Protein Binding A broad category of genes whose products are involved in molecular interactions.

The ROS generated during this compound-PDT, particularly singlet oxygen and hydroxyl radicals, can directly damage cellular macromolecules, including nucleic acids. While PDT-induced damage is often concentrated in the organelles where the photosensitizer accumulates, nuclear DNA is also susceptible to oxidative damage.

This damage can manifest as the formation of oxidized bases, such as 8-hydroxydeoxyguanosine, a common marker of oxidative DNA damage. The presence of such lesions can lead to mutations if not properly repaired and can trigger the activation of cellular DNA damage response (DDR) pathways. The cell's capacity to detect and repair this DNA damage is a critical factor in its survival post-treatment. If the damage is too extensive to be repaired, the DDR pathways can signal for the initiation of apoptosis, contributing to the therapeutic effect of PDT.

Vascular Disrupting Effects and Microenvironmental Modulation by this compound

A crucial component of the antitumor effect of PDT is its profound impact on the tumor vasculature. When this compound is administered intravenously, it is initially confined to the vascular compartment. Applying light at this stage, a strategy known as vascular-targeted PDT (VTP), directs the cytotoxic damage primarily to the endothelial cells lining the tumor blood vessels.

The ROS-mediated damage to the vascular endothelium initiates a cascade of events leading to vascular shutdown:

Increased Vascular Permeability: The initial damage causes endothelial cells to retract, forming intercellular gaps and leading to a rapid increase in vessel leakiness. This has been documented with photosensitizers like verteporfin.

Vasoconstriction and Blood Cell Adhesion: The therapy induces acute vasoconstriction and promotes the adhesion of platelets and leukocytes to the damaged vessel walls.

Thrombus Formation: The combination of endothelial damage and blood cell aggregation leads to the formation of thrombi, which occlude the blood vessels.

Blood Flow Stasis: Ultimately, this process results in a shutdown of blood flow, or stasis, within the tumor.

Vascular EffectDescriptionMechanism
Hyperpermeability Increased leakage of plasma and macromolecules from tumor blood vessels.ROS-induced damage to endothelial cell junctions.
Vasoconstriction Narrowing of the blood vessels.Direct effect of ROS on vascular smooth muscle and endothelium.
Thrombosis Formation of blood clots within vessels.Endothelial damage exposes pro-thrombotic factors, leading to platelet aggregation.
Blood Flow Stasis Complete cessation of blood flow.Vessel occlusion due to thrombosis and vasoconstriction.
Vascular Shutdown Long-term collapse of the tumor vascular network.The cumulative result of the above effects, leading to tumor ischemia.

Effects on Endothelial Cells and Microvascular Permeability by this compound

Photodynamic therapy (PDT) employing this compound induces significant alterations to the tumor vasculature, with pronounced effects on endothelial cells and a subsequent increase in microvascular permeability. These vascular effects are a primary mechanism through which PDT mediates tumor destruction, leading to nutrient and oxygen deprivation within the tumor microenvironment. researchgate.netnih.govnih.gov The interaction of this compound with endothelial cells, followed by light activation, initiates a cascade of events that compromises the integrity of the tumor's blood vessels.

Upon systemic administration, this compound can localize within the vascular endothelium of the tumor. researchgate.net Shorter intervals between the administration of the photosensitizer and the application of light primarily target the tumor vasculature, as the compound is still largely confined to the bloodstream. nih.gov This vascular-targeting approach leads to acute damage to endothelial cells, causing morphological changes and functional disruptions.

Research findings indicate that PDT with photosensitizers leads to the retraction of endothelial cells, which results in the formation of intercellular gaps. aacrjournals.org This process is associated with cytoskeletal alterations, including the depolymerization of microtubules and the formation of actin stress fibers within the endothelial cells. aacrjournals.org These structural changes directly contribute to a loss of the endothelial barrier's integrity. aacrjournals.org

The damage to the endothelial lining and the formation of gaps between cells lead to a significant increase in the permeability of the tumor microvasculature. aacrjournals.orgaacrjournals.org This heightened permeability allows for the extravasation of macromolecules from the blood into the tumor interstitium. aacrjournals.org Studies with various photosensitizers have quantified this increase in vascular permeability, demonstrating a rapid and substantial change following PDT. aacrjournals.org For instance, some studies have reported a two-fold to over three-fold increase in vascular permeability within an hour of treatment. aacrjournals.org

The consequences of this increased permeability are multifaceted. While it can enhance the delivery of other therapeutic agents to the tumor, it also contributes to vascular shutdown. aacrjournals.orgnih.gov The adherence of blood cells to the damaged vessel walls can be observed shortly after treatment, leading to the formation of thrombi and subsequent occlusion of the blood vessels. aacrjournals.orgnih.gov This vascular shutdown is a critical component of the antitumor effect, leading to tumor infarction. nih.gov

The table below summarizes the key effects of this compound-mediated PDT on endothelial cells and microvascular permeability based on findings from related photosensitizer studies.

Parameter Observed Effect Underlying Cellular Mechanism Functional Consequence
Endothelial Cell Morphology Cell retraction, formation of intercellular gaps. aacrjournals.orgMicrotubule depolymerization, formation of actin stress fibers. aacrjournals.orgLoss of endothelial barrier integrity. aacrjournals.org
Microvascular Permeability Significant increase (e.g., 2 to 3-fold). aacrjournals.orgFormation of endothelial intercellular gaps. aacrjournals.orgExtravasation of plasma and macromolecules, potential for enhanced drug delivery. aacrjournals.orgnih.gov
Vascular Function Blood cell adherence to vessel walls, thrombus formation. aacrjournals.orgnih.govDamage to the endothelial lining. aacrjournals.orgBlood flow stasis and vascular shutdown. nih.govaacrjournals.orgnih.gov

Preclinical Efficacy and Therapeutic Applications of Antitumor Photosensitizer 3

In Vitro Antitumor Efficacy of Antitumor Photosensitizer-3 (B15137020) Across Diverse Cancer Phenotypes

Efficacy across Diverse Cancer Cell Lines

Chlorin-based photosensitizers, representative of Antitumor Photosensitizer-3, have demonstrated potent phototoxicity across a wide array of human cancer cell lines. Upon activation with light of a specific wavelength, these compounds induce cell death, with efficacy being dependent on both the photosensitizer concentration and the light dose delivered.

For instance, the novel chlorin (B1196114) derivative meso-tetra (3-pyrrolidinomethyl-4-methoxyphenyl) chlorin (TPMC) has shown significant photokilling effects against human esophageal cancer (Eca-109) and human hepatocellular carcinoma (SMMC-7721) cells. worldscientific.com Similarly, another derivative, 5,10,15,20-tetrakis[(5-N-morpholino)pentyl] chlorin (TMC), was effective against both Eca-109 and human cervical cancer (HeLa) cells. researchgate.netnih.gov Studies with methyl pyropheophorbide a (MPPa) and N-methoxyl purpurinimide (NMPi) showed high phototoxicity against A549 human lung adenocarcinoma cells. nih.govpreprints.org The photodynamic activity of chlorin p6 has been evaluated in colon cancer cell lines, such as Colo-205, where it induced both apoptotic and necrotic cell death depending on the extracellular pH. mdpi.com

The efficacy of these compounds is marked by low to no toxicity in the absence of light, a critical feature for a photosensitizer. worldscientific.comresearchgate.net However, upon irradiation, a dramatic and concentration-dependent decrease in cell viability is observed. acs.org For example, a water-soluble chlorin derivative, DYSP-C34, demonstrated superior phototoxicity in monolayer cells compared to other chlorins like NPe6 or Chenghai Chlorin (structurally identical to Chlorin e6). acs.org After light exposure, cell viability was only 58% when treated with 2.5 μM of C34, while viability remained over 70% for the other compounds at the same concentration. acs.org

In Vitro Efficacy of Representative Chlorin-Based Photosensitizers

PhotosensitizerCancer Cell LineCancer TypeKey Finding
TPMCEca-109Esophageal CancerEffective cell killing upon light irradiation. worldscientific.com
TPMCSMMC-7721Hepatocellular CarcinomaSignificant phototoxicity observed. worldscientific.com
TMCEca-109Esophageal CancerLow dark toxicity, high photosensitivity. researchgate.netnih.gov
TMCHeLaCervical CancerDemonstrated notable photodynamic effect. researchgate.netnih.gov
MPPa & NMPiA549Lung AdenocarcinomaHigh, concentration-dependent phototoxicity. nih.govpreprints.org
Chlorin p6Colo-205Colon CancerInduced apoptosis and necrosis. mdpi.com
DYSP-C34(Not specified)(Not specified)Superior phototoxicity at low concentrations. acs.org
Ce6-biotinHeLaCervical CancerIC50 of 1.28 µM, stronger cytotoxicity than Ce6. mdpi.com

Comparative Studies of this compound Activity in Drug-Resistant Cancer Cells

The challenge of multidrug resistance in chemotherapy has prompted research into alternative or complementary treatments like PDT. Chlorin-based photosensitizers have shown efficacy in models of aggressive, treatment-resistant cancers.

A study investigating photodynamic chemotherapy in triple-negative breast cancer (TNBC), a cancer type known for its aggressiveness and lack of targeted therapies, yielded promising results. mdpi.com A ternary combination therapy was tested using synthesized chlorin–vitamin conjugates and their corresponding indium complexes, co-treated with known chemotherapeutic agents like taxol. The results indicated that the most effective combination was a ternary treatment involving the indium complex of a chlorin–lipoic acid conjugate (InCLA) co-treated with taxol. This combination exhibited strong synergism at nanomolar concentrations when exposed to visible light irradiation, significantly reducing cancer cell survival compared to either treatment alone. mdpi.com Upon irradiation, cells co-treated with 100 nM of InCLA and 50 nM of taxol showed only 10% cell survival, demonstrating a powerful photodynamic effect that could overcome the resistance typically associated with TNBC. mdpi.com

Efficacy in 3D Spheroid and Organoid Models of Cancer for this compound

Three-dimensional (3D) tumor models, such as spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are crucial for evaluating the penetration and efficacy of anticancer therapies.

The effectiveness of chlorin-based photosensitizers has been validated in these advanced in vitro systems. A study using a nanoformulation of Chlorin e6 (Ce6) encapsulated in methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA) copolymeric micelles was tested on 3D spheroids of A549 human alveolar adenocarcinoma cells. nih.gov The results showed that the Ce6-loaded micelles exhibited deep penetration into the spheroids. Following light activation, this enhanced penetration led to significant phototoxicity and the induction of cellular apoptosis within the 3D tumor model. nih.govresearchgate.net This demonstrates the potential of such formulations to overcome the physical barriers within a tumor mass and effectively destroy cancer cells. Another study investigating the distribution of Chlorin e6 and its derivative DME in multicellular tumor spheroids found that DME exhibited a two-fold higher photokilling ability compared to Ce6. researchgate.net

In Vivo Antitumor Activity of this compound in Animal Models

Evaluation of Tumor Growth Inhibition and Regression by this compound PDT

Animal models provide the basis for in vivo evaluation of the therapeutic efficacy of photosensitizers. Studies using various chlorin derivatives have consistently demonstrated significant tumor growth inhibition and regression in tumor-bearing mice.

In an esophageal cancer model using Eca-109 cells in nude mice, PDT with the chlorin derivatives TPMC and TMC led to significant tumor destruction. worldscientific.comnih.gov Following intravenous injection of the photosensitizer and subsequent laser irradiation of the tumor site, tumors were effectively destroyed, forming a small scab. worldscientific.comnih.gov Similarly, in A549 lung cancer tumor-bearing mice, PDT with MPPa and NMPi showed high anticancer efficacy. nih.govpreprints.org The effectiveness, however, was found to be dependent on the initial tumor size, with smaller tumors showing almost complete eradication, highlighting the importance of early treatment. nih.govpreprints.orgconsensus.app

Another novel chlorin derivative, Photomed, was compared with clinically approved photosensitizers in mice bearing SCC VII squamous cell carcinoma tumors. The in vivo study confirmed that Photomed-induced PDT was effective in treating both small and large tumors. mdpi.com Furthermore, a study on Pliss lymphosarcoma in rats showed that systemic administration of a chlorin-based photosensitizer before radiotherapy significantly increased the antitumor efficacy, resulting in a tumor growth inhibition coefficient of up to 57.61% and a complete tumor regression rate of 40% in the combination group. neoplasiaresearch.com In mouse models of melanoma and pancreatic cancer, Ce6-PDT also remarkably reduced tumor size. mdpi.com

In Vivo Tumor Inhibition by Representative Chlorin-Based Photosensitizers

PhotosensitizerAnimal ModelTumor ModelKey Finding
TPMCNude MiceEca-109 (Esophageal)Significant tumor destruction observed. worldscientific.com
TMCNude MiceEca-109 (Esophageal)Significantly inhibited tumor growth. researchgate.netnih.gov
MPPa & NMPiMiceA549 (Lung)High efficacy against small tumors; near-complete eradication. nih.govpreprints.org
PhotomedMiceSCC VII (Squamous Cell)Effective against both small and large tumors. mdpi.com
Photolon (Chlorin-based)RatsPliss Lymphosarcoma40% complete regression when combined with radiotherapy. neoplasiaresearch.com
Chlorin e6 (Ce6)MiceMelanoma & PancreaticRemarkably reduced tumor volume. mdpi.com
DYSP-C34MiceSubcutaneous XenograftSubstantial tumor regression with extremely low light fluence. acs.org

Impact of this compound on Metastatic Progression in Animal Models

Beyond local tumor destruction, a critical aspect of cancer therapy is the control of metastatic disease. Photodynamic therapy with chlorin-based photosensitizers has been shown to stimulate the host immune system, which can contribute to a systemic antitumor effect and potentially inhibit metastasis.

Research has indicated that a low-fluence PDT regimen can stimulate the host immune system, leading to a more effective and synergistic inhibition of tumor growth. acs.org This immune stimulation is a key mechanism by which PDT may prevent tumor metastases and recurrence. acs.org The combination of phototherapy with immunotherapy is being explored as a synergistic strategy for treating metastatic cancer, as the localized tumor destruction caused by PDT can enhance the systemic antitumor immune response. acs.org

Long-Term Survival Outcomes in Preclinical Models Treated with this compound

Specific long-term survival data for preclinical models treated solely with this compound are not extensively detailed in published research. However, studies on other potent chlorin derivatives demonstrate significant tumor control, which is a strong predictor of improved survival outcomes.

In preclinical xenograft models, photodynamic therapy (PDT) mediated by chlorin-based photosensitizers has been shown to effectively repress tumor growth. For instance, studies using the chlorin derivatives methyl pyropheophorbide a (MPPa) and N-methoxyl purpurinimide (NMPi) against human lung adenocarcinoma xenografts found that PDT was highly effective, particularly against smaller tumors. Repeated PDT sessions with NMPi led to the nearly complete eradication of these small tumors, suggesting a high potential for long-term survival and cure in early-stage disease models. While these compounds showed less efficacy against larger, more established tumors, the results underscore the importance of early treatment. Another chlorin-based agent, DH-II-24, also effectively suppressed the growth of colorectal carcinoma xenograft tumors through the induction of necrotic cell death.

These findings collectively indicate that treatment with chlorin-based photosensitizers, a class to which this compound belongs, can lead to significant tumor destruction and control in preclinical models, forming a strong basis for expecting positive long-term survival outcomes.

Chlorin DerivativePreclinical ModelKey OutcomeReference
N-methoxyl purpurinimide (NMPi)A549 human lung adenocarcinoma xenograft (small tumors)Almost complete tumor eradication after two PDT sessions.
Methyl pyropheophorbide a (MPPa)A549 human lung adenocarcinoma xenograft (small tumors)High anticancer efficacy demonstrated.
DH-II-24HCT116 human colorectal carcinoma xenograftEffective repression of tumor growth via necrotic cell death.

Combination Therapeutic Strategies Involving this compound

The true potential of modern anticancer agents is often realized in combination with other therapeutic modalities. Photodynamic therapy is particularly well-suited for such strategies due to its distinct mechanisms of action, which can complement and synergize with chemotherapy, radiotherapy, and immunotherapy.

Synergy of this compound with Chemotherapeutic Agents

Combining PDT with chemotherapy is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce systemic toxicity. The mechanisms underlying this synergy are multifaceted. PDT can damage tumor vasculature, increasing the permeability of blood vessels and thereby enhancing the accumulation of chemotherapeutic drugs within the tumor. Furthermore, the reactive oxygen species (ROS) generated during PDT can inhibit the function of drug efflux pumps, such as P-glycoprotein, which are a primary cause of multidrug resistance (MDR) in cancer cells. This action effectively re-sensitizes resistant tumors to chemotherapy.

Preclinical studies have consistently demonstrated the benefits of this combination. In models of hepatocellular carcinoma, concurrent PDT and chemotherapy with agents like doxorubicin (B1662922) or sorafenib (B1663141) resulted in a synergistic tumor-killing effect and led to complete remission in mouse models. Similarly, combining PDT with cisplatin (B142131) has shown synergistic inhibitory effects on lung cancer cell viability and migration. The co-delivery of the photosensitizer chlorin e6 with doxorubicin via nanocarriers has been shown to produce potent synergistic antitumor effects in models of breast cancer. This approach allows both agents to reach the tumor concomitantly, maximizing their combined impact.

Preclinical Examples of Synergistic PDT-Chemotherapy Combinations
PhotosensitizerChemotherapeutic AgentCancer ModelObserved Synergistic EffectReference
Indocyanine greenDoxorubicin, SorafenibHepatocellular CarcinomaMarkedly decreased tumor size and achieved complete remission in PDoX mouse models.
Chlorin e6DoxorubicinBreast Cancer (HER-2 negative)Co-delivery via nanoparticles led to favorable anti-tumor activity.
General PSCisplatinSmall Cell Lung CancerSynergistic inhibition of cell viability and migration; significant increase in intracellular ROS.
C60 FullereneDoxorubicinHeLa (Cervical Cancer)Nanocomplex showed stronger therapeutic potential than individual therapies.

Concurrent and Sequential Combinations of this compound with Radiotherapy

The combination of photosensitizers with ionizing radiation, termed radiodynamic therapy (RDT), is an emerging strategy that leverages the ability of photosensitizers to also act as radiosensitizers. This approach can enhance the tumor-killing effects of radiotherapy (RT) without increasing damage to surrounding healthy tissues. The advantage of RDT over traditional PDT is the ability of X-rays to penetrate deep into tissues, allowing for the treatment of non-superficial tumors.

Preclinical studies using chlorin-based photosensitizers have provided strong proof-of-concept for this approach. In a study involving rats with Pliss lymphosarcoma, the systemic administration of the chlorin-based photosensitizer "Photolon" prior to γ-radiation significantly increased the antitumor efficacy compared to radiation alone. The combination treatment resulted in maximal tumor growth inhibition and achieved a 40% rate of complete tumor regression at the highest radiation dose, demonstrating a clear synergistic effect. These findings suggest that photosensitizers can potentiate the effects of ionizing radiation, indicating that a combination of this compound with radiotherapy could be a highly effective strategy for deep-seated or unresectable tumors.

Preclinical Study of Radiodynamic Therapy with a Chlorin-Based Photosensitizer
PhotosensitizerRadiationPreclinical ModelKey FindingsReference
Photolon (Chlorin-based)γ-radiation (2, 4, and 6 Gy)Rats with Pliss LymphosarcomaSignificantly potentiated antitumor efficacy vs. radiation alone. The 6 Gy co-treatment group achieved 57.6% tumor growth inhibition and 40% complete regressions.

Integration of this compound with Immunomodulatory Approaches (e.g., checkpoint inhibitors)

One of the most significant discoveries in PDT research is its ability to stimulate a robust anti-tumor immune response. PDT can induce a specific form of cell death known as immunogenic cell death (ICD). This process leads to the release of tumor-associated antigens (TAAs) and danger-associated molecular patterns (DAMPs), which act as signals to activate the host's innate and adaptive immune systems. This effectively turns the treated tumor into an in-situ vaccine, prompting the maturation of dendritic cells and the activation of tumor-specific cytotoxic T-lymphocytes that can attack remaining cancer cells, both locally and at distant metastatic sites (an abscopal effect).

This immune-stimulating capability makes PDT an ideal partner for immunotherapies like immune checkpoint inhibitors (ICIs), such as anti-PD-L1 antibodies. While ICIs are highly effective in some patients, many tumors remain unresponsive due to an immunosuppressive tumor microenvironment that lacks T-cell infiltration (so-called "cold" tumors). PDT can convert these "cold" tumors into "hot," T-cell-infiltrated tumors, thereby sensitizing them to checkpoint blockade therapy. Preclinical studies have shown that PDT can upregulate the expression of PD-L1 on tumor cells, providing a stronger target for ICIs. The combination of PDT with anti-PD-L1 therapy has been shown to promote cytotoxic T-cell infiltration and lead to augmented antitumor immune responses, inhibiting both primary and distant tumors. Studies specifically using chlorin e6 have demonstrated an ability to block the PD-1/PD-L1 axis, further enhancing anti-tumor immunity.

Preclinical Studies Combining PDT with Immunotherapy
PhotosensitizerImmunotherapy AgentCancer ModelKey OutcomeReference
Zinc Porphyrin (ZnP@pyro)Anti-PD-L14T1 Breast CancerInduced complete eradication of primary tumors and effective control of distant, non-irradiated tumors (abscopal effect).
Pheophorbide AAnti-PD-L1Colon Carcinoma (low PD-L1)PDT upregulated PD-L1 expression and sensitized the tumor to checkpoint blockade, enhancing CTL infiltration and therapeutic effect.
Chlorin e6 (Ce6)TLR7 agonist (IMDQ)4T1 Breast CancerSelf-adjuvanting nanoparticles elicited robust antitumor immunity, inhibiting both primary and distant tumors.
mTHPCAnti-PD-L1Head and Neck CancerCombination therapy suppressed distant tumors and induced a long-lasting immune memory response, preventing recurrence.

Nanoparticle-Mediated Co-delivery of this compound and Other Agents

Nanotechnology offers powerful solutions to some of the primary challenges in PDT, particularly the poor water solubility and non-specific biodistribution of many photosensitizers. Encapsulating photosensitizers like chlorin derivatives into nanoparticles (NPs) improves their solubility and stability in circulation. Furthermore, NPs can be designed to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby increasing the therapeutic concentration at the target site while minimizing side effects on healthy tissues.

Beyond improving the delivery of a single agent, nanoparticles serve as versatile platforms for the co-delivery of a photosensitizer and another therapeutic agent, such as a chemotherapy drug. This co-delivery ensures that both agents arrive at the tumor in a coordinated manner, which is crucial for achieving maximum synergistic effects. Numerous preclinical studies have successfully utilized various nanocarriers—including liposomes, polymeric nanoparticles, and mesoporous silica (B1680970)—to co-deliver chlorin e6 and doxorubicin. These nano-formulations have demonstrated enhanced cellular uptake, superior antitumor activity, and the ability to overcome multidrug resistance compared to the administration of free drugs.

Nanoparticle Platforms for Co-Delivery of Photosensitizers and Other Agents
Nanoparticle TypePhotosensitizerCo-delivered AgentKey Advantage/FindingReference
Iron Oxide NPsChlorin e6 (Ce6)Doxorubicin (DOX)Markedly increased Ce6 uptake and retention in melanoma, significantly improving PDT efficacy.
cRGD-targeted NPsChlorin e6 (Ce6)Doxorubicin (DOX)Provided targeted treatment for HER-2 negative, ανβ3-positive breast cancer with favorable anti-tumor activity.
Mesoporous Silica NPs (MSNs)Chlorin e6 (Ce6)Doxorubicin (DOX) / CurcuminpH-sensitive particles showed efficient cellular uptake and positive photodynamic-chemo combination therapy performance.
β-Cyclodextrin Modified NPsChlorin e6 (Ce6)Doxorubicin (DOX)Demonstrated excellent drug-loading capacity and superior antitumor activity in vitro and in vivo.

Advanced Formulations, Delivery Systems, and Future Research Directions for Antitumor Photosensitizer 3

Nanotechnology-Based Delivery Systems for Enhanced Antitumor Photosensitizer-3 (B15137020) Efficacy

Nanotechnology offers a powerful platform for improving the delivery of photosensitizers. mdpi.com Nanocarriers can encapsulate or be conjugated with photosensitizer molecules, enhancing their water solubility, protecting them from degradation, and enabling targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect. nih.govnih.govmdpi.com These systems are designed to improve the bioavailability and specificity of the photosensitizer, leading to more effective tumor destruction. nih.govacs.org

Liposomes are microscopic vesicles composed of a lipid bilayer and are highly suitable carriers for hydrophobic photosensitizers due to their amphiphilic nature. nih.govscielo.br By entrapping the photosensitizer within their structure, liposomes can improve its solubility and stability in the bloodstream. scielo.br This encapsulation can enhance the photophysical properties of the photosensitizer and facilitate its accumulation in tumor tissues. scielo.br

Several liposomal formulations have been developed for photosensitizers, demonstrating significant potential. For instance, Foslip® and Fospeg® are liposomal versions of the potent photosensitizer temoporfin (B1682017) (mTHPC). nih.gov Research has shown that the composition of the liposome (B1194612) is critical for its effectiveness. Studies involving temoporfin loaded into different liposomal formulations—such as those containing dipalmitoylphosphatidylcholine (DPPC), Cholesterol, and tetraether lipid (TEL)—have shown high encapsulation efficiencies, with some reaching up to 90%. mdpi.com These formulations have demonstrated enhanced phototoxicity against cancer cell lines compared to the free photosensitizer. mdpi.com

Liposomal Formulation ExampleComposition (Molar Ratios)Average SizeEncapsulation Efficiency (%)Key Research FindingSource
DPPC/Chol/T90 DPPC: 10 Cholesterol~115 nm78 ± 4Reduced SK-OV-3 cancer cell viability to 20% after light exposure. mdpi.com
DPPC/DPPE mPEG5000/T95 DPPC: 5 DPPE–mPEG5000~115 nm81.7 ± 3Demonstrated significant phototoxicity and hemocompatibility. mdpi.com
DPPC/TEL/T90 DPPC: 10 TEL~115 nm90 ± 3Highest encapsulation efficiency among the tested formulations. mdpi.com
CGP55847 (Zn-Pc formulation)ZnPc:POPC:DOPS (1:90:10 mass ratio)70–80 nmNot specifiedAchieved potent tumor cures in mice with METH-A tumors. nih.gov

Polymeric nanoparticles and micelles are other prominent nanocarriers for photosensitizer delivery. nih.gov These are formed from the self-assembly of amphiphilic block copolymers in an aqueous solution, creating a core-shell structure. uu.nlacs.org The hydrophobic core is an ideal environment for encapsulating poorly water-soluble photosensitizers, while the hydrophilic shell provides stability and biocompatibility. uu.nlfrontiersin.orgsemanticscholar.org

Polymers such as poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) and poly(ethylene oxide)-block-poly(styrene) (PEO-PS) have been used to form micelles that successfully deliver photosensitizers like Pheophorbide a. nih.gov These systems not only solubilize the photosensitizer but can also be designed to respond to specific stimuli in the tumor microenvironment, such as pH changes. uu.nlsemanticscholar.org Furthermore, advanced polymeric systems have been engineered to perform multiple functions simultaneously, such as enhancing reactive oxygen species (ROS) generation while also depleting glutathione (B108866) (GSH), an antioxidant molecule that can reduce the efficacy of PDT. nih.gov

Polymer SystemPhotosensitizerKey Feature/MechanismObserved OutcomeSource
Star-shape polymer (PEG(-b-PCL-Ce6)-b-PBEMA)Chlorin (B1196114) e6 (Ce6)Enhances ROS generation and depletes GSH via H2O2-induced quinone methide release.Dramatically improved antitumor efficiency in vitro and in vivo compared to individual therapies. nih.gov
PEO-PCL MicellesPheophorbide a (Pheo)Encapsulation and delivery to tumor cells.Higher concentration of Pheo delivered to cells compared to PEO-PS micelles. nih.gov
PEO-PS MicellesPheophorbide a (Pheo)Encapsulation and delivery to model membranes.No significant difference in delivery to model membranes compared to PEO-PCL. nih.gov
Sodium alginate derivativePhotosanSelf-assembly into nanoparticles.Improved phototoxicity against human pancreatic cancer cells. mdpi.com

Inorganic nanoparticles offer unique advantages for PDT due to their intrinsic physical and chemical properties. rsc.orgresearchgate.netjmu.edu Materials like gold, silica (B1680970), and carbon-based nanoparticles can be engineered for photosensitizer delivery. nih.govresearchgate.net They are characterized by high stability, tunable sizes, and ease of surface functionalization, which allows for the attachment of both photosensitizers and targeting ligands. nih.govrsc.org

Gold nanoparticles (AuNPs) are particularly interesting because they can enhance the generation of ROS through a phenomenon known as surface plasmon resonance. mdpi.comnih.gov When light of a specific wavelength excites the AuNPs, it creates an amplified electromagnetic field that can increase the energy absorption by the nearby photosensitizer, leading to more efficient ROS production. mdpi.com Hybrid systems combining AuNPs, a polymer carrier, and a photosensitizer like temoporfin have been developed, demonstrating the potential of this synergistic approach. mdpi.com Mesoporous silica nanoparticles are another class of inorganic carriers valued for their high surface area and porous structure, which allows for a high loading capacity of photosensitizer molecules. rsc.orgresearchgate.net

Inorganic NanocarrierPhotosensitizer ExampleMechanism of Action/EnhancementSource
Gold Nanoparticles (AuNPs)TemoporfinEnhances ROS generation via surface plasmon resonance effect. mdpi.comnih.gov
Mesoporous Silica Nanoparticles (MSNs)TPPS4 (supramolecular photosensitizer)Acts as a high-capacity carrier for photosensitizer molecules. rsc.orgresearchgate.net
Rod-shaped mesoporous silica with gold nanoshellsTPPS4Combines the carrier capacity of silica with the plasmonic enhancement of gold for synergistic PTT/PDT. rsc.org

Targeted Delivery Strategies and Bioconjugation of Antitumor Photosensitizer-3

To further increase the specificity of photosensitizer delivery, active targeting strategies are employed. nih.gov This involves conjugating the photosensitizer or its nanocarrier to a targeting moiety that can specifically bind to receptors or antigens overexpressed on the surface of cancer cells. nih.govmdpi.commdpi.com This approach, often associated with third-generation photosensitizers, aims to maximize the drug concentration at the tumor site while minimizing exposure to healthy tissues. nih.govnih.gov

Antibody-drug conjugates (ADCs) for PDT, also known as photoimmunotherapy, involve linking a photosensitizer to a monoclonal antibody (MAb). nih.govpatsnap.com The MAb is chosen for its high specificity to a tumor-associated antigen, thereby directing the photosensitizer precisely to the cancer cells. nih.govpatsnap.com This targeted approach significantly enhances the selectivity of the treatment and can reduce the systemic toxicity associated with less selective photosensitizers. nih.govpatsnap.com

The success of these conjugates depends on several factors, including the stability of the linker connecting the antibody and the photosensitizer, and the ability to attach the photosensitizer without compromising the antibody's binding affinity. patsnap.comacs.org Advanced bioconjugation techniques are enabling the creation of highly potent and selective antibody-photosensitizer conjugates with significant therapeutic potential. acs.org

ComponentFunctionAdvantageSource
Monoclonal Antibody (MAb)Recognizes and binds to a specific tumor-associated antigen.Provides high targeting specificity to cancer cells. nih.govpatsnap.com
PhotosensitizerGenerates cytotoxic ROS upon light activation.Induces localized cell death. patsnap.com
LinkerChemically connects the antibody to the photosensitizer.Ensures the conjugate remains stable in circulation until it reaches the target. patsnap.com

Peptides, which are short chains of amino acids, can also serve as effective targeting ligands. mdpi.comrsc.org They can be designed to bind with high affinity to specific receptors that are overexpressed on cancer cells or within the tumor vasculature. mdpi.comnih.gov Conjugating a photosensitizer to such a peptide can significantly improve its cellular uptake and accumulation at the tumor site. mdpi.com

Various peptide-based strategies are under investigation. mdpi.com For example, peptides containing the asparagine-glycine-arginine (NGR) sequence have been shown to target aminopeptidase (B13392206) N (CD13), a receptor found on angiogenic blood vessels. nih.gov Another approach uses cell-penetrating peptides (CPPs), such as the TAT peptide, which can facilitate the entry of the photosensitizer into cells. nih.govresearchgate.net These peptide conjugates represent a promising strategy to enhance the efficacy and precision of photodynamic therapy. mdpi.comresearchgate.net

Targeting Peptide TypeExample Sequence/NameTarget Receptor/MechanismPhotosensitizer ExampleSource
Tumor-Homing PeptideNGR (Asn-Gly-Arg)Aminopeptidase N (CD13) on tumor vasculature.Various nih.gov
Cell-Penetrating Peptide (CPP)TAT (GRKKRRQRRRPPQ)Facilitates translocation across cell membranes.Chlorin e6 nih.govresearchgate.net
Receptor-Targeting PeptideAla-Pro-Arg-Pro-Gly (APRPG)Targets angiogenic endothelial cells.Benzoporphyrin derivative nih.gov
Modular Construct LinkerGDEVDGSGKActs as a stable, hydrophilic linker and pharmacomodulator.Pyropheophorbide a nih.gov

Active Targeting via Ligand-Receptor Interactions

To improve the selectivity of photosensitizers and minimize damage to healthy tissues, active targeting strategies are employed. This approach involves conjugating the photosensitizer to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells. nih.govresearchgate.net

This ligand-receptor interaction facilitates enhanced accumulation of the photosensitizer within the tumor. researchgate.net For example, research on other photosensitizers has demonstrated that conjugation to molecules targeting receptors like the folic acid receptor, transferrin receptor, or growth factor receptors can significantly improve tumor-specific delivery. researchgate.net This strategy leverages the unique biological characteristics of cancer cells to concentrate the therapeutic agent at the desired site, thereby increasing the efficacy of photodynamic therapy (PDT) while reducing off-target toxicity. nih.govmdpi.com The development of such targeted conjugates is a key focus in creating third-generation photosensitizers. bohrium.com

Preclinical Pharmacokinetic and Biodistribution Studies of Formulations

Preclinical studies using animal models are essential to understand how a photosensitizer and its various formulations behave in a biological system. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which collectively determine its therapeutic window and efficacy.

Biodistribution studies track where the photosensitizer accumulates in the body over time. In preclinical settings, this is often conducted in rodent models, including syngeneic mouse models (using tumor cells from the same genetic background as the mouse) or human tumor xenografts in immunocompromised mice. nih.govnih.gov These models help simulate the tumor microenvironment and evaluate how the photosensitizer distributes between the tumor and healthy organs. nih.gov

Generally, photosensitizers tend to accumulate in highly perfused organs such as the liver, spleen, and kidneys. nih.gov The goal is to achieve a high tumor-to-healthy-tissue ratio. The physicochemical properties of the photosensitizer, particularly its lipophilicity, play a crucial role in its distribution pattern. Highly lipophilic compounds may show increased retention in tumors but also in other tissues, whereas more hydrophilic compounds might be cleared more rapidly. nih.gov

Illustrative Biodistribution of a Generic Photosensitizer This table illustrates a typical distribution pattern and is not based on specific data for this compound.

OrganRelative AccumulationTime to Peak Concentration (Typical)
TumorHigh12-48 hours
LiverHigh2-8 hours
SpleenModerate to High4-24 hours
KidneyModerate1-6 hours
SkinLow to Moderate24-72 hours
MuscleLowVariable

Understanding how the body eliminates a photosensitizer is critical for assessing its safety profile, particularly regarding prolonged photosensitivity. The primary route of excretion for many photosensitizers, especially lipophilic ones, is through the hepatobiliary system. nih.gov The compound is taken up by the liver, metabolized or secreted unchanged into the bile, and then eliminated via the feces. nih.gov

A secondary pathway, more common for hydrophilic compounds, is renal excretion, where the drug is filtered by the kidneys and removed in the urine. mhmedical.com Pharmacokinetic studies measure the concentration of the photosensitizer in blood, urine, and feces over time to determine its half-life and clearance rate. nih.gov Rapid clearance from healthy tissues, especially the skin, is a highly desirable characteristic to minimize side effects.

The formulation of a photosensitizer can dramatically alter its pharmacokinetic properties. Hydrophobic photosensitizers often aggregate in aqueous environments like the bloodstream, which can reduce their efficacy. nih.gov Advanced formulations, such as liposomes or polymeric nanoparticles, are designed to overcome this limitation. nih.govacs.org

Encapsulating a photosensitizer within a nanocarrier can:

Increase Solubility: Improve its compatibility with the aqueous environment of the blood.

Prolong Circulation: Protect the photosensitizer from rapid clearance by the liver and spleen, extending its plasma half-life. nih.gov

Enhance Tumor Accumulation: Take advantage of the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels. nih.gov

Studies have shown that modifying formulations, for instance by adding a polyethylene (B3416737) glycol (PEG) coating to liposomes (PEGylation), can significantly increase blood circulation times and improve the ratio of drug concentration in the tumor versus the skin. nih.gov

Development of Novel Analogues and Structure-Activity Relationships

To improve the therapeutic properties of a lead photosensitizer compound, medicinal chemists synthesize and evaluate a series of structural analogues. This process helps to establish structure-activity relationships (SAR), which correlate specific chemical modifications with changes in biological activity. nih.gov

The core structure of a photosensitizer, which for many effective compounds is a chlorin or porphyrin macrocycle, can be chemically modified at various positions. nih.govrsc.org Synthetic strategies often focus on altering peripheral groups attached to this core.

Common synthetic approaches include:

Modifying Side Chains: Altering the length and nature of alkyl chains to fine-tune the molecule's lipophilicity. Studies on pyropheophorbide and benzochlorin derivatives have shown that lipophilicity is a key determinant of biodistribution and antitumor activity. nih.govnih.gov

Introducing Functional Groups: Adding hydrophilic groups, such as amino acid residues, can improve water solubility and influence cellular uptake mechanisms. acs.org For instance, the synthesis of a novel chlorin by attaching an amino acid residue was shown to enhance its amphiphilicity and improve its pharmacokinetic profile. acs.org

Conjugation to Targeting Ligands: As discussed in section 5.2.3, the attachment of molecules that target specific cancer biomarkers is a key strategy for creating third-generation photosensitizers. bohrium.com

Metal Chelation: Introducing different metal ions into the center of the macrocycle can alter the photophysical properties, including the efficiency of singlet oxygen generation. nih.gov

These synthetic modifications aim to optimize the balance between phototoxicity, tumor selectivity, and favorable pharmacokinetic properties to develop a more effective and safer agent for photodynamic therapy. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Optimized this compound Efficacy

One of the most critical factors influencing SAR is lipophilicity. nih.gov Studies on pyropheophorbide derivatives, which are structurally related to chlorins, have demonstrated that antitumor activity is a function of the alkyl ether chain length and the logarithm of the octanol:water partition coefficient (log P). nih.gov Optimal activity is often observed within a specific log P range (e.g., 5.6-6.6), with potency decreasing for compounds that are either too hydrophilic or too lipophilic. nih.gov This is because lipophilicity affects how the photosensitizer interacts with cell membranes and its distribution within the body. While higher lipophilicity can increase plasma and tumor concentrations, it doesn't always translate to better PDT efficacy, suggesting that other pharmacodynamic factors are at play. nih.gov

Furthermore, the introduction of specific functional groups can alter the photophysical properties and cellular uptake. For instance, modifications to the peripheral groups of a porphyrin or chlorin ring can tune the molecule's absorption wavelength, singlet oxygen quantum yield, and subcellular localization. acs.org Research into iridium(III) complexes conjugated with COUPY fluorophores has shown that structural changes within the coumarin (B35378) scaffold heavily influence the resulting compound's properties and phototoxicity. acs.orgnih.gov These principles from related photosensitizer classes are instructive for guiding the optimization of this compound.

Structural Modification Impact on Activity Rationale
Altering Alkyl Chain Length Modifies lipophilicity (log P), affecting cellular uptake and biodistribution. nih.govAn optimal lipophilicity balance is required for efficient transport across cell membranes and favorable pharmacokinetics. nih.gov
Introducing Targeting Moieties Enhances selective accumulation in tumor cells. bohrium.comnih.govConjugation with molecules like sugars (e.g., glucose, mannose) can exploit the unique metabolic pathways of cancer cells, such as the Warburg effect. nih.gov
Modifying Peripheral Groups Tunes photophysical properties (e.g., absorption wavelength, ROS yield). acs.orgCan shift absorption to longer, more tissue-penetrating wavelengths and improve the efficiency of reactive oxygen species generation. nih.gov

Design of Next-Generation this compound Derivatives with Enhanced Properties

Building on SAR insights, the focus shifts to designing "third-generation" photosensitizers. bohrium.com This new class is defined by conjugating a potent photosensitizer core, such as a derivative of this compound, with targeting molecules or encapsulating it within nanocarriers. bohrium.comnih.gov The goal is to improve tumor selectivity, reduce side effects, and enhance therapeutic efficacy. bohrium.com

Key properties for next-generation photosensitizers include:

Selective accumulation in cancer cells to minimize damage to healthy tissue. nih.gov

Strong absorption at longer wavelengths (above 650 nm) for deeper tissue penetration. nih.gov

Hydrophilicity for better clinical formulation and administration. nih.gov

Rapid clearance from the body to reduce prolonged photosensitivity. nih.gov

One promising strategy is the conjugation of photosensitizers with sugars. For example, glucose-conjugated chlorins have been developed to exploit the Warburg effect, where cancer cells exhibit high glucose uptake. nih.gov This approach has shown significantly stronger antitumor effects compared to second-generation photosensitizers like talaporfin (B22635) sodium. nih.gov Similarly, conjugating with other molecules like antibodies or peptides can direct the photosensitizer to specific receptors overexpressed on tumor cells. bohrium.com

Another avenue is the use of nanocarriers, such as liposomes, micelles, polymers, or gold nanoparticles, to encapsulate the photosensitizer. bohrium.comnih.govmdpi.com This can improve the stability and water solubility of hydrophobic compounds, control their release, and facilitate targeted delivery to tumor sites. nih.govmdpi.com

Emerging Research Avenues and Challenges in this compound Development

Despite promising advances, several challenges must be addressed to translate this compound and its derivatives into widespread clinical use. Current research is focused on overcoming these hurdles and expanding the compound's applications.

Advanced Imaging-Guided Photodynamic Therapy with this compound

A significant trend in PDT is the development of "theranostics"—agents that combine therapeutic and diagnostic capabilities. thno.org Photosensitizers that are also fluorescent can be used for imaging, allowing for the visualization of tumors, precise placement of light delivery systems, and real-time monitoring of treatment response. thno.org By designing derivatives of this compound that possess strong fluorescence properties, it could be integrated into an image-guided PDT approach. This "see and treat" strategy aims to enhance the precision and effectiveness of cancer therapy. Multifunctional agents are being developed that incorporate not only a photosensitizer but also imaging agents for modalities like PET scans, further improving tumor detection and targeted treatment.

Strategies to Overcome Hypoxia and Photobleaching in this compound PDT

Two major obstacles limiting PDT efficacy are tumor hypoxia (low oxygen levels) and photosensitizer photobleaching (photodegradation).

Hypoxia: Since the most common mechanism of PDT (Type II) relies on oxygen to produce singlet oxygen, the hypoxic microenvironment of many solid tumors severely hampers its effectiveness. nih.govrsc.org Strategies to overcome this include:

Developing Type I photosensitizers: These agents generate reactive oxygen species through electron transfer reactions that are less dependent on oxygen concentration. rsc.org

Oxygen-independent mechanisms: Novel "Type III" photosensitizers are being designed to directly transfer energy to biomolecules like RNA, causing damage without any oxygen requirement. researchgate.net

Combination therapies: Using agents that can alleviate hypoxia by normalizing tumor vasculature or generating oxygen in situ. nih.gov

Self-luminescent photosensitizers: Iridium(III) complexes have been developed that can be triggered by self-chemiluminescence, removing the need for an external light source and being effective in low-oxygen environments. nih.gov

Photobleaching: During light irradiation, the photosensitizer can be destroyed, reducing its ability to generate ROS and limiting the therapeutic effect. nih.gov Research is focused on designing more photostable chlorin derivatives. Encapsulating the photosensitizer within nanocarriers, such as albumin nanoparticles, has been shown to enhance resistance to photobleaching. nih.gov Iridium(III) complexes have also demonstrated excellent photostability, indicating a promising direction for developing robust next-generation photosensitizers. nih.gov

Potential Applications of this compound Beyond Oncology (e.g., anti-infective)

The ROS-generating capability of photosensitizers is not only effective against cancer cells but also against pathogenic microorganisms. Photodynamic therapy is being explored as a treatment for bacterial, fungal, and viral infections. mdpi.com The multi-target nature of ROS-induced damage makes it difficult for microbes to develop resistance, a significant advantage over traditional antibiotics. mdpi.com Derivatives of this compound could potentially be developed for antimicrobial PDT, targeting infections on the skin or in accessible body cavities.

Future Translational Research Roadmaps for this compound

The path from a promising laboratory compound to a clinically approved drug is long and requires a clear translational roadmap. For this compound, future research should focus on:

Preclinical Validation: Rigorous in vivo testing of optimized derivatives in relevant animal models to confirm efficacy and biodistribution.

Formulation Development: Creating stable, clinically applicable formulations, likely involving nanocarriers to improve solubility and delivery. nih.gov

Combination Strategies: Investigating synergistic effects with other cancer therapies, such as chemotherapy, immunotherapy, or photothermal therapy, to tackle treatment resistance and improve outcomes. nih.gov

Clinical Trials: Designing and executing well-controlled clinical trials to establish the safety and efficacy of the most promising candidates in human patients. The development of theranostic agents will be crucial for patient selection and monitoring treatment efficacy in these trials. mdpi.com

By systematically addressing these research and development stages, the full therapeutic potential of this compound and its next-generation derivatives can be realized, offering new hope in the fight against cancer and other diseases.

Q & A

Q. What experimental controls are essential for reproducibility in PDT studies using this compound?

  • Methodological Answer : Critical controls include:
  • Negative controls : Untreated cells, light-only, and photosensitizer-only groups.
  • Positive controls : m-THPC or other benchmark photosensitizers.
  • Technical replicates : Triplicate wells for in vitro assays, n ≥ 5 for animal studies.
  • Environmental controls : Standardized O₂ levels (5–21%) and temperature (37°C) during irradiation .

Data Contradiction Analysis Framework

  • Example : Conflicting reports on tumor selectivity may arise from variations in dosing schedules or tumor models. To address this, standardize protocols using PDX (patient-derived xenograft) models and harmonize irradiation parameters (e.g., fluence rate, beam homogeneity) via radiometric calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.